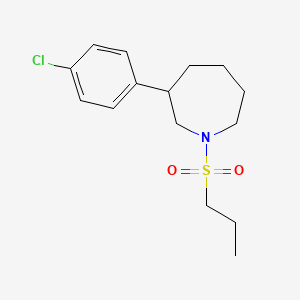

3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-propylsulfonylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2S/c1-2-11-20(18,19)17-10-4-3-5-14(12-17)13-6-8-15(16)9-7-13/h6-9,14H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUGCOGSUJNHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions. For example, the reaction between 1,6-diaminohexane and 1,4-dichlorobutane in the presence of a base such as sodium hydroxide can yield the azepane ring.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azepane ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonylation reaction. This involves the reaction of the azepane ring with propylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cytotoxic Activity of Chlorophenyl-Containing Chalcones

Key findings from halogen-substituted chalcone derivatives (–3):

- Compound 1 : (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one

- IC₅₀ : 1,484.75 μg/mL (low cytotoxicity against MCF-7 breast cancer cells).

- Structural features: 4-chlorophenyl and p-tolyl groups.

- Compound 2 : (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one

- IC₅₀ : 37.24 μg/mL (moderate cytotoxicity).

- Compound 4 : (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

- IC₅₀ : 22.41 μg/mL (highest cytotoxicity among tested compounds).

Table 1: Cytotoxic Activity of Chalcone Derivatives

| Compound | Substituents | IC₅₀ (μg/mL) |

|---|---|---|

| 1 | 4-Chlorophenyl, p-tolyl | 1,484.75 |

| 2 | 4-Chlorophenyl, 4-tolylphenyl | 37.24 |

| 3 | 3-Bromophenyl, p-tolyl | 42.22 |

| 4 | 3-Bromophenyl, 4-isopropylphenyl | 22.41 |

Key Observations :

Structural and Electronic Comparisons

- Chalcones vs. Azepanes :

- Chalcones (e.g., compounds 1–4) are α,β-unsaturated ketones, whereas 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane contains a saturated azepane ring. The sulfonyl group in the latter may enhance solubility and metabolic stability compared to chalcone ketones.

- Role of the 4-Chlorophenyl Group :

- DFT Insights () :

- Computational studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) revealed that the 4-chlorophenyl group stabilizes molecular conformation through intramolecular hydrogen bonding and charge transfer. Similar effects might occur in this compound, though the sulfonyl group could introduce distinct electronic perturbations .

Biological Activity

3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a propylsulfonyl moiety attached to an azepane ring. The structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been studied for its effects on protein kinase pathways, particularly PKB-alpha and PKA, which are crucial in cell signaling and metabolism .

- Receptor Binding : Its unique structure allows it to interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Activity : Preliminary studies have suggested that it could inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Anti-inflammatory Properties : The sulfonyl group may enhance its ability to reduce inflammation through modulation of immune responses.

Case Studies

- Protein Kinase Inhibition : A study demonstrated that derivatives of azepane compounds, including this compound, were effective in inhibiting PKB-alpha with IC50 values in the low nanomolar range, indicating potent biological activity .

- Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds (e.g., 3-(4-Bromophenyl)-1-(propylsulfonyl)azepane) shows that the presence of the chlorophenyl moiety enhances lipophilicity and metabolic stability, which are critical for bioavailability and therapeutic efficacy.

| Compound Name | IC50 (PKB-alpha) | Biological Activity |

|---|---|---|

| This compound | Low nM | Antitumor, Anti-inflammatory |

| 3-(4-Bromophenyl)-1-(propylsulfonyl)azepane | Moderate nM | Antitumor |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1-(propylsulfonyl)azepane, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonylation of the azepane core with propylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Optimization of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 azepane:sulfonyl chloride) is critical to minimize side products like disulfonylated derivatives. Yield improvements (>70%) are achieved by slow addition of sulfonyl chloride and inert atmosphere use .

Q. How can NMR spectroscopy differentiate this compound from structurally similar compounds?

- Methodology : Key NMR signals include:

- ¹H-NMR : Distinct multiplet patterns for the azepane ring (δ 1.5–2.2 ppm) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) .

- ¹³C-NMR : Sulfonyl group resonance at δ 55–60 ppm and chlorophenyl carbons at δ 125–135 ppm . Comparison with crystallographic data (e.g., Acta Crystallogr. Sect. E structures) ensures unambiguous identification .

Q. What solubility and stability profiles are critical for handling this compound in vitro?

- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or ethanol (5–10 mg/mL). Stability studies (pH 7.4, 37°C) show <10% degradation over 24 hours. Storage at –20°C under argon is recommended to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, sulfonyl chain length) affect cytotoxicity in cancer cell lines?

- Methodology : Comparative SAR studies reveal:

- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine enhances cytotoxic potency (IC₅₀: 15.62 µM vs. 62.5 µM in breast cancer cells) due to increased lipophilicity and target binding .

- Propylsulfonyl vs. Cyclopropylcarbamoyl : Propylsulfonyl derivatives exhibit higher metabolic stability but lower solubility, impacting in vivo efficacy .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Analysis : Discrepancies in IC₅₀ values (e.g., 15.62 µM vs. 125 µM) may arise from:

- Cell Line Variability : MDA-MB-231 vs. MCF-7 cells differ in membrane transporter expression .

- Assay Conditions : Pre-incubation time (24h vs. 48h) alters compound uptake kinetics. Standardized protocols (e.g., MTT assay at 48h) are advised .

Q. How can computational modeling predict binding interactions with biological targets like kinases or GPCRs?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys68 in EGFR) form hydrogen bonds with the sulfonyl group .

- MD Simulations : 100-ns simulations in explicit solvent validate stability of the chlorophenyl moiety in hydrophobic pockets .

Q. What chromatographic methods optimize purity assessment for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.